molecular formula C11H23N3 B1604012 1-[1-(4-Methyl-1-piperazinyl)cyclopentyl]methanamine CAS No. 959240-31-4

1-[1-(4-Methyl-1-piperazinyl)cyclopentyl]methanamine

Cat. No. B1604012
M. Wt: 197.32 g/mol
InChI Key: KUTJXIZFVLYHEV-UHFFFAOYSA-N
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Description

“1-[1-(4-Methyl-1-piperazinyl)cyclopentyl]methanamine” is a chemical compound with the empirical formula C11H23N3 . It has a molecular weight of 197.32 g/mol . This compound is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The SMILES string of this compound is NCC1(CCCC1)N2CCN©CC2 . The InChI key is KUTJXIZFVLYHEV-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“1-[1-(4-Methyl-1-piperazinyl)cyclopentyl]methanamine” is a solid compound . More specific physical and chemical properties are not available in the sources I found.

Scientific Research Applications

  • Asymmetric Synthesis of Aminoalkyl Piperidines : A study by Froelich et al. (1996) detailed the asymmetric synthesis of a series of 2-(1-aminoalkyl) piperidines. This research is significant for the synthesis of compounds like "1-[1-(4-Methyl-1-piperazinyl)cyclopentyl]methanamine," highlighting its potential in creating diamines and amino alcohols, which are important in pharmaceutical synthesis (Froelich et al., 1996).

  • Development of Positron Emission Tomography Radiotracers : Abate et al. (2011) investigated analogs of σ receptor ligand PB28 for use as positron emission tomography (PET) radiotracers in oncology. The study involves modifying compounds like "1-[1-(4-Methyl-1-piperazinyl)cyclopentyl]methanamine" to reduce lipophilicity, enhancing their suitability as diagnostic tools in cancer research (Abate et al., 2011).

  • Synthesis of Mn(II) and Zn(II) Complexes with Schiff-Base Ligands : Research by Keypour et al. (2017) explored the synthesis of Mn(II) and Zn(II) macrocyclic Schiff-base complexes using diamines like "1-[1-(4-Methyl-1-piperazinyl)cyclopentyl]methanamine." This study is pertinent to developing materials with potential applications in antibacterial properties and treatment of glioblastoma (Keypour et al., 2017).

  • Synthesis and Antimicrobial Studies of Quinolone Derivatives : Patel et al. (2007) synthesized a series of quinolone derivatives using compounds like "1-[1-(4-Methyl-1-piperazinyl)cyclopentyl]methanamine." These derivatives were tested for antibacterial activity against various bacterial strains, highlighting the compound's relevance in developing new antimicrobial agents (Patel et al., 2007).

Safety And Hazards

This compound is classified as non-combustible, acute toxic Cat.3, and toxic hazardous materials or hazardous materials causing chronic effects . The WGK is 3 . The flash point is not applicable .

properties

IUPAC Name

[1-(4-methylpiperazin-1-yl)cyclopentyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3/c1-13-6-8-14(9-7-13)11(10-12)4-2-3-5-11/h2-10,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUTJXIZFVLYHEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2(CCCC2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80640746
Record name 1-[1-(4-Methylpiperazin-1-yl)cyclopentyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(4-Methyl-1-piperazinyl)cyclopentyl]methanamine

CAS RN

959240-31-4
Record name 1-[1-(4-Methylpiperazin-1-yl)cyclopentyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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